![molecular formula C23H23N5O5S B2770137 methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1358710-79-8](/img/structure/B2770137.png)
methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate” is a complex organic molecule. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furyl group, which is a five-membered ring containing an oxygen atom . The compound also contains a sulfanyl group attached to an acetyl group, and an amino group attached to a benzoate ester .Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral properties. Notably, methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has been investigated as an antiviral agent. For instance:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, including those related to our compound, have shown anti-inflammatory and analgesic effects. For instance:
- Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzothiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
Other Applications
Beyond the mentioned fields, indole derivatives have been investigated for antimicrobial, antitubercular, and antimalarial activities. Additionally, they may interact with various receptors, making them valuable for drug development .
Safety And Hazards
Future Directions
The potential neuroprotective and anti-inflammatory properties of this compound suggest that it could be further developed for therapeutic applications . Future research could focus on optimizing its synthesis, investigating its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
methyl 4-[[2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-4-28-20-19(14(2)26-28)25-23(27(21(20)30)12-17-6-5-11-33-17)34-13-18(29)24-16-9-7-15(8-10-16)22(31)32-3/h5-11H,4,12-13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDTEZMWNWTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.